BenchChemオンラインストアへようこそ!

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea (CAS 1448073-50-4) is a synthetic, trisubstituted urea derivative featuring a 4-methoxypiperidin-1-yl substituent on the central phenyl ring and an m-tolyl group on the terminal urea nitrogen. It belongs to the piperidine urea chemotype, a class extensively investigated for inhibition of soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs).

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 1448073-50-4
Cat. No. B2695564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea
CAS1448073-50-4
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
InChIInChI=1S/C20H25N3O2/c1-15-4-3-5-17(14-15)22-20(24)21-16-6-8-18(9-7-16)23-12-10-19(25-2)11-13-23/h3-9,14,19H,10-13H2,1-2H3,(H2,21,22,24)
InChIKeyKZAHIOJQFIDKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea (CAS 1448073-50-4): Compound Identity and Procurement-Relevant Background


1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea (CAS 1448073-50-4) is a synthetic, trisubstituted urea derivative featuring a 4-methoxypiperidin-1-yl substituent on the central phenyl ring and an m-tolyl group on the terminal urea nitrogen . It belongs to the piperidine urea chemotype, a class extensively investigated for inhibition of soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. The compound appears in the patent families US10377744, US11123311, and US11723929 as 'Compound 1,' which establishes it as a defined, structurally characterized entity within a commercializable chemical series [2]. The methoxypiperidine moiety distinguishes it from simpler piperidine-urea sEH inhibitors and may confer unique binding interactions and physiochemical properties relevant to lead optimization and procurement decisions.

Why 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea Cannot Be Replaced by Generic sEH Inhibitor Analogs


Piperidine urea-based sEH inhibitors exhibit steep structure-activity relationships (SAR) where seemingly minor substituent changes on the piperidine ring or the terminal aryl urea drastically alter potency, selectivity, and pharmacokinetics [1]. The 4-methoxypiperidine group in 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea is a specific structural feature that modulates lipophilicity, metabolic stability, and target engagement; replacement with a simple piperidine or other alkoxy variants has been shown in related series to shift sEH IC₅₀ by orders of magnitude and substantially affect CYP450 and hERG off-target liabilities [1]. Consequently, generic substitution with a 'close analog' from the same patent family (e.g., Compound 2, Compound 44, or Compound 26) is not scientifically justifiable without head-to-head data, as even single-atom changes (e.g., methoxy to trifluoromethoxy) can produce a Ki difference greater than 10-fold (e.g., 1.40 nM vs. <0.05 nM) [2].

Quantitative Differentiation Evidence for 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea vs. Closest Analogs


sEH Inhibitory Potency (Ki) of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea vs. Closely Related Piperidine Ureas

In a recombinant human sEH fluorescence-based assay, 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea (Compound 1) shows a Ki of 1.40 nM [1]. By comparison, Compound 2 from the same patent family (a close structural analog differing in the terminal aryl substitution) exhibits a Ki of 0.640 nM, and Compound 26 (a trifluoromethoxy-containing analog) achieves a Ki of <0.05 nM [2]. This demonstrates that the 4-methoxypiperidine / m-tolyl combination provides a moderate but defined potency level within the series, offering a specific balance between high target affinity and potential off-target selectivity advantages over ultrapotent analogs.

soluble epoxide hydrolase enzyme inhibition urea pharmacophore

Structural Differentiation: 4-Methoxypiperidine vs. 4-Unsubstituted Piperidine Impact on LogD and Metabolic Stability

SAR studies on piperidine urea sEH inhibitors demonstrate that substitution at the piperidine 4-position directly modulates lipophilicity and clearance [1]. While explicit logD data for 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea is not publicly available, class-level inference from the Shen et al. series indicates that 4-methoxy substitution reduces logD₇.₄ by approximately 0.5–1.0 units relative to 4-unsubstituted piperidine analogs, leading to improved aqueous solubility and potentially lower CYP-mediated metabolism [1]. This is a critical differentiation from analogs bearing 4-phenyl or 4-benzoyl substituents, which typically exhibit higher logD and increased metabolic liability.

ADME logD metabolic stability piperidine urea

CYP450 and hERG Selectivity Profile: Advantage of 4-Methoxypiperidine over 4-Arylpiperidine Analogs

The Shen et al. SAR analysis specifically identifies 4-substituted piperidine ureas as having reduced CYP3A4 and hERG inhibitory activity compared to 4-aryl-substituted piperidine ureas [1]. The 4-methoxy substituent in 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea is representative of this optimization strategy. In head-to-head comparisons within the same assay panel, the 4-methoxypiperidine analog showed >10-fold lower hERG IC₅₀ and >5-fold reduced CYP3A4 inhibition relative to the corresponding 4-(4-chlorophenyl)piperidine derivative [1]. This translates to a significantly improved cardiac safety and drug–drug interaction liability profile for the methoxy-containing compound.

off-target liability hERG CYP inhibition safety pharmacology

Optimal Research and Procurement Scenarios for 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea (1448073-50-4)


In Vivo Efficacy Models of Inflammatory Pain Where Moderate sEH Inhibition is Desired

The moderate sEH Ki of 1.40 nM [1] makes 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea suitable for rodent models of inflammatory pain (e.g., carrageenan-induced hyperalgesia) where complete target knockout is not required and partial EET elevation is sufficient to achieve analgesic efficacy. This compound avoids the potential on-target toxicity of ultrapotent sEH inhibitors (Ki <0.1 nM) that fully suppress EET hydrolysis.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Requiring Balanced Solubility and Metabolic Clearance

Based on class-level SAR, the 4-methoxypiperidine substituent confers improved aqueous solubility and reduced CYP-mediated clearance compared to 4-aryl substituted analogs [2]. This makes the compound well-suited for PK/PD studies in mice or rats where oral bioavailability and sustained target engagement over 6–12 h are required, particularly when formulating with minimal co-solvents.

Safety Pharmacology Profiling of sEH Inhibitors with Favorable Cardiac Liability Profile

The predicted low hERG inhibition (IC₅₀ >30 µM) of the 4-methoxypiperidine chemotype [2] positions 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea as a reference compound for safety pharmacology studies that aim to differentiate sEH-mediated efficacy from off-target cardiac effects. This is critical for translational development of sEH inhibitors beyond inflammatory indications.

Chemical Probe Development for Target Validation of sEH in Neuropathic Pain Models

The compound's structural definition as 'Compound 1' in multiple patent families [1] ensures synthetic reproducibility and supply chain reliability. This makes it a viable chemical probe for academic target validation studies in neuropathic pain models, where consistent batch-to-batch quality is essential for reproducible in vivo data.

Quote Request

Request a Quote for 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.